molecular formula C8H7BrF3NO B11742931 Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- CAS No. 688020-70-4

Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)-

Cat. No.: B11742931
CAS No.: 688020-70-4
M. Wt: 270.05 g/mol
InChI Key: LFCMDAAIGUBUAL-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- is a chemical compound with the molecular formula C10H8BrF3NO It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzenemethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino, bromine, and trifluoromethyl groups allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-amino-3-bromo-5-nitro-
  • Benzenemethanol, 4-amino-α-(bromomethyl)-3-chloro-5-(trifluoromethyl)-

Uniqueness

Benzenemethanol, 4-amino-3-bromo-5-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

CAS No.

688020-70-4

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

[4-amino-3-bromo-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7BrF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-2,14H,3,13H2

InChI Key

LFCMDAAIGUBUAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)CO

Origin of Product

United States

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